(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, acid, base, salt, etc.).
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Enzymatic Hydrolysis and Biocatalysis
- Microbial Enantioselective Hydrolysis : Certain soil microorganisms exhibit enantioselective hydrolysis capabilities for compounds similar to (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Shinella sp. R-6 and Arthrobacter sp. S-2 are notable for their R-selective and S-selective hydrolysis activities, respectively, demonstrating potential in the preparation of enantiomers of related compounds (Fuhshuku et al., 2014).
- S-Enantioselective Amidase : A novel S-enantioselective amidase from Arthrobacter sp. S-2, acting on closely related compounds, has been identified. This enzyme is utilized for the kinetic resolution of racemic mixtures, providing a pathway to obtain enantiomerically pure compounds (Fuhshuku et al., 2015).
Biocatalytic Synthesis and Characterization
- Amidase from Klebsiella oxytoca : The heat-stable stereospecific amidase from Klebsiella oxytoca exhibits substrate specificity for compounds including 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This discovery opens up new synthetic routes to related enantiomers and amides (Shaw & Naughton, 2004).
- Cobalt-Dependent Amidase : Burkholderia phytofirmans ZJB-15079's amidase (Bp-Ami) was found to be a novel cobalt-dependent enzyme capable of producing optically pure (R)-enantiomers of closely related compounds. This amidase displays high substrate tolerance and thermostability, making it significant for efficient biocatalytic synthesis (Wu et al., 2017).
Structural and Crystallographic Analysis
- Crystal Structure : The crystal structure of racemic forms of related fluorinated derivatives has been studied, contributing to the understanding of molecular interactions and properties. This research aids in the design and synthesis of compounds with desired characteristics (Gerber & Betz, 2013).
Synthesis and Applications in Chemistry
- Synthesis of Derivatives : Research on the synthesis of derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, has been explored. These methodologies are crucial for the development of novel compounds with potential applications in various fields (Li et al., 2013).
- Mosher’s Acid Analysis : Studies on Mosher’s Acid, a derivative of 3,3,3-trifluoro-2-methylpropanoic acid, provide insights into its use as a chiral derivatizing agent. Understanding these properties is essential for applications in stereochemistry and drug synthesis (Savich & Tanski, 2020).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves identifying areas of ongoing research involving the compound, potential new applications, and unanswered questions about its properties or behavior.
For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information!
properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427057 | |
Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
CAS RN |
24435-45-8 | |
Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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